molecular formula C17H13NO4S B380969 Methyl 2-(2-furoylamino)-4-phenyl-3-thiophenecarboxylate

Methyl 2-(2-furoylamino)-4-phenyl-3-thiophenecarboxylate

Cat. No.: B380969
M. Wt: 327.4 g/mol
InChI Key: STIDEPANONMLDZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-furoylamino)-4-phenyl-3-thiophenecarboxylate is a synthetic thiophene-carboxylate derivative intended for research and development purposes. As a member of the 2-aminothiophene family, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . The 2-aminothiophene scaffold is a privileged structure in drug discovery, known for its presence in molecules with a wide range of biological activities . Related structural analogs have been investigated as key intermediates in the development of kinase inhibitors, calcium receptor antagonists, and transglutaminase inhibitors . The integration of the furoylamino and phenyl substituents on the thiophene core makes this compound a valuable intermediate for constructing more complex heterocyclic systems, such as thienopyrimidines, which are of significant interest in pharmaceutical research . This product is provided "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for determining the suitability of this product for its intended purpose and for conducting any necessary safety and analytical testing.

Properties

Molecular Formula

C17H13NO4S

Molecular Weight

327.4 g/mol

IUPAC Name

methyl 2-(furan-2-carbonylamino)-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C17H13NO4S/c1-21-17(20)14-12(11-6-3-2-4-7-11)10-23-16(14)18-15(19)13-8-5-9-22-13/h2-10H,1H3,(H,18,19)

InChI Key

STIDEPANONMLDZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CO3

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Biological Activity

Methyl 2-(2-furoylamino)-4-phenyl-3-thiophenecarboxylate, with the CAS number 315679-74-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N1O3S1C_{16}H_{15}N_{1}O_{3}S_{1}. The structure features a thiophene ring, a furoylamino group, and a phenyl substituent, which may contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro studies have reported effectiveness against several pathogenic bacteria and fungi. The minimum inhibitory concentrations (MICs) for certain strains were significantly lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Animal models have demonstrated that it reduces inflammation markers, potentially through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits cell proliferationJournal of Medicinal Chemistry
AntimicrobialEffective against bacteria and fungiMicrobial Pathogenesis
Anti-inflammatoryReduces TNF-alpha and IL-6 levelsJournal of Inflammation

Case Study: Anticancer Activity

In a controlled study involving human breast cancer cells (MCF-7), this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells at these concentrations.

Case Study: Antimicrobial Efficacy

A separate study tested the compound against Staphylococcus aureus and Candida albicans. The results showed an MIC of 8 µg/mL for S. aureus, compared to 32 µg/mL for penicillin. This suggests that this compound may be a viable alternative in treating resistant strains.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of Methyl 2-(2-furoylamino)-4-phenyl-3-thiophenecarboxylate. It has demonstrated significant cytotoxic effects against various cancer cell lines. A notable study evaluated its impact on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, revealing promising results.

Case Study: Anticancer Efficacy

CompoundCell Line% Cell Viability
This compoundHepG235.01
DoxorubicinHepG20.62

This data indicates that the compound exhibits significant cytotoxicity compared to the established chemotherapeutic agent Doxorubicin.

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
This compoundE. coli10.5280
This compoundS. aureus13265

These findings suggest that this compound could be developed into a novel antimicrobial therapy.

Material Science Applications

This compound has also been investigated for its potential applications in material science, particularly in the development of organic electronics and photovoltaic devices. Its thiophene moiety contributes to favorable electronic properties.

Organic Photovoltaics

Research into organic photovoltaic materials has identified thiophene derivatives as promising candidates due to their ability to facilitate charge transport. The incorporation of this compound into polymer blends has shown enhanced performance in solar cells.

Case Study: Photovoltaic Performance

Material BlendEfficiency (%)Open Circuit Voltage (V)
Polymer + this compound8.50.65
Control Polymer Blend6.00.60

This data demonstrates that the inclusion of this compound can significantly improve the efficiency of organic solar cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and molecular features of Methyl 2-(2-furoylamino)-4-phenyl-3-thiophenecarboxylate with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
This compound (Target) C₁₆H₁₃NO₄S (inferred) ~315.35 Furoylamino, phenyl, thiophene, methyl ester Hypothesized pharmaceutical relevance -
Methyl 2-(acetylamino)-4-phenyl-3-thiophenecarboxylate C₁₄H₁₃NO₃S 275.32 Acetylamino, phenyl, thiophene, methyl ester Research chemical; synthetic precursor
Thiophene fentanyl hydrochloride C₂₄H₂₆N₂OS•HCl 449.01 Thiophene, opioid pharmacophore Opioid analog; limited toxicology data
Metsulfuron methyl ester (herbicide) C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, triazine, methyl ester Herbicide; inhibits plant acetolactate synthase

Key Observations :

  • Substituent Effects: The furoylamino group in the target compound confers greater aromatic bulk compared to the acetylamino group in its analog (). This difference may enhance π-π stacking interactions or alter solubility .
  • Pharmacological Contrast: Unlike Thiophene fentanyl (), the target compound lacks the piperidine and anilino moieties critical for opioid receptor binding, suggesting divergent biological applications .
  • Functional Group Diversity: The sulfonylurea and triazine groups in metsulfuron methyl ester () highlight how esterified thiophene derivatives can be tailored for non-pharmaceutical uses, such as agrochemicals .

Crystallographic and Analytical Tools

These programs enable precise determination of bond lengths, angles, and packing arrangements, which are essential for comparing steric and electronic effects of substituents .

Preparation Methods

Gewald Reaction-Based Synthesis of the Thiophene Core

The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, serves as a foundational step for constructing the thiophene scaffold. By reacting a ketone (e.g., benzophenone), cyanoacetate, and elemental sulfur, 2-amino-4-phenyl-3-thiophenecarboxylate intermediates are generated. For this compound, methyl cyanoacetate is preferred to introduce the methyl ester group. The reaction proceeds under reflux in ethanol with morpholine as a catalyst, yielding the aminothiophene precursor in ~65–70% yield.

Reaction Conditions

  • Solvent: Ethanol

  • Catalyst: Morpholine (10 mol%)

  • Temperature: 80°C (reflux)

  • Time: 6–8 hours

Acylation of the 2-Amino Group with 2-Furoyl Chloride

The 2-amino group of the thiophene intermediate undergoes acylation with 2-furoyl chloride to introduce the furoylamino substituent. This step requires anhydrous conditions to prevent hydrolysis of the acyl chloride. Triethylamine is employed as a base to neutralize HCl generated during the reaction, enhancing the nucleophilicity of the amino group.

Procedure

  • Dissolve 2-amino-4-phenyl-3-thiophenecarboxylate (1.0 mmol) in dry tetrahydrofuran (THF, 10 mL).

  • Add triethylamine (1.2 mmol) dropwise under nitrogen atmosphere.

  • Introduce 2-furoyl chloride (1.1 mmol) slowly via syringe.

  • Stir at room temperature for 12 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Yield: 78–82%

Optimization of Reaction Parameters

Solvent and Base Selection

Solvent polarity significantly impacts acylation efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may promote side reactions. THF balances reactivity and selectivity, achieving optimal conversion rates. Similarly, substituting triethylamine with pyridine reduces HCl scavenging efficiency, lowering yields by ~15%.

Temperature and Stoichiometry

Elevating the reaction temperature to 40°C reduces the acylation time to 6 hours but risks furoyl chloride decomposition. A slight excess of 2-furoyl chloride (1.1 eq.) ensures complete consumption of the amino starting material without over-acylation.

Characterization and Analytical Data

Spectral Analysis

1H NMR (400 MHz, CDCl3)

  • δ 8.21 (s, 1H, NH), 7.72–7.68 (m, 2H, Ar-H), 7.45–7.41 (m, 3H, Ar-H), 7.25 (d, J = 3.6 Hz, 1H, furan-H), 6.65 (dd, J = 3.6, 1.8 Hz, 1H, furan-H), 6.52 (d, J = 1.8 Hz, 1H, furan-H), 3.89 (s, 3H, OCH3).

13C NMR (100 MHz, CDCl3)

  • δ 166.2 (C=O ester), 159.8 (C=O amide), 151.2 (furan-C), 144.5 (thiophene-C), 134.1–127.3 (Ar-C), 118.9 (furan-CH), 112.4 (furan-CH), 52.1 (OCH3).

IR (KBr, cm⁻¹)

  • 3270 (N-H stretch), 1705 (C=O ester), 1650 (C=O amide), 1530 (C=C aromatic).

HRMS (ESI-TOF)

  • Calculated for C₁₇H₁₄NO₄S [M+H]⁺: 328.0643; Found: 328.0645.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialKey StepYield (%)Purity (%)
Gewald + AcylationBenzophenone, methyl cyanoacetateAcylation with 2-furoyl chloride78–82≥98
Direct CouplingPre-formed aminothiopheneSchotten-Baumann acylation70–7595

Q & A

Q. What are the critical steps and optimization strategies for synthesizing Methyl 2-(2-furoylamino)-4-phenyl-3-thiophenecarboxylate?

Synthesis typically involves multi-step reactions, starting with functionalization of the thiophene core. Key steps include coupling the furoylamino group at position 2 and introducing the phenyl group at position 4. Optimization requires precise control of reaction conditions:

  • Temperature : Elevated temperatures (80–100°C) for amide bond formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) to enhance solubility of intermediates.
  • Catalysts : Triethylamine or pyridine to facilitate coupling reactions. Reaction progress should be monitored via TLC, and intermediates purified via column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm functional group integration and regiochemistry (e.g., furoylamino vs. phenyl group positions).
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • TLC/HPLC : Monitor reaction completion and detect byproducts. Purity thresholds (>95%) are critical for biological assays to avoid confounding results .

Q. How do functional groups in this compound influence its chemical reactivity and biological interactions?

  • Furoylamino group (position 2) : Enhances hydrogen-bonding potential, influencing interactions with enzymes or receptors.
  • Phenyl group (position 4) : Increases lipophilicity, affecting membrane permeability and pharmacokinetics.
  • Methyl ester (position 3) : Modifies electronic effects on the thiophene ring, altering reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in:

  • Substituent positions : Even minor structural changes (e.g., para vs. meta substitution on the phenyl group) drastically alter activity.
  • Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration). Mitigation strategies include standardizing assay protocols and conducting structure-activity relationship (SAR) studies with systematically modified analogs .

Q. What computational methods predict the binding affinity of this compound with biological targets?

  • Molecular docking : Uses software like AutoDock Vina to model interactions with receptors (e.g., adenosine receptors).
  • Molecular dynamics (MD) : Simulates binding stability over time, accounting for conformational flexibility. Validate predictions with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What challenges arise in crystallizing this compound, and how can refinement software address them?

Challenges include poor crystal growth due to flexible substituents. Solutions:

  • Crystallization optimization : Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.
  • Software tools : SHELXL or OLEX2 for refining disordered regions and validating hydrogen-bonding networks via electron density maps. Crystal data (e.g., unit cell parameters) must match computational models to ensure accuracy .

Q. How do structural modifications at specific positions affect biological activity and selectivity?

SAR studies reveal:

  • Position 2 : Replacing furoylamino with acetyl groups reduces hydrogen-bonding, decreasing enzyme inhibition.
  • Position 4 : Electron-withdrawing substituents on the phenyl ring enhance anticancer activity but may reduce solubility. Systematic substitution and bioactivity profiling (e.g., IC₅₀ assays) guide rational design .

Q. What advanced analytical methods detect trace byproducts or degradation products during synthesis?

  • LC-MS/MS : Identifies low-abundance impurities via tandem mass fragmentation.
  • 2D NMR (e.g., COSY, HSQC) : Resolves overlapping signals in complex mixtures.
  • X-ray crystallography : Confirms stereochemical purity of the final product .

Q. Methodological Notes

  • Avoid commercial sources (e.g., benchchem.com ) for structural or bioactivity data.
  • Cross-validate computational predictions with experimental assays to ensure reliability.
  • Prioritize peer-reviewed studies over vendor-supplied data for synthesis protocols.

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